- Regioselective Synthesis of o-Benzenediboronic Acids via Ir-Catalyzed o-C-H Borylation Directed by a Pyrazolylaniline-Modified Boronyl Group, Organic Letters, 2017, 19(4), 886-889

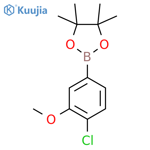

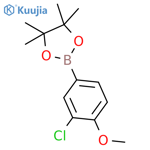

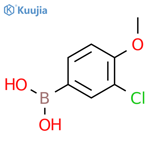

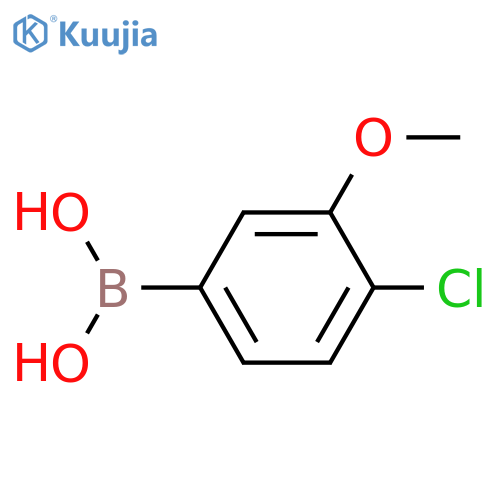

Cas no 89694-47-3 ((4-Chloro-3-methoxyphenyl)boronic acid)

89694-47-3 structure

商品名:(4-Chloro-3-methoxyphenyl)boronic acid

CAS番号:89694-47-3

MF:C7H8BClO3

メガワット:186.400621414185

MDL:MFCD01318965

CID:828508

PubChem ID:354334859

(4-Chloro-3-methoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-Chloro-3-methoxyphenyl)boronic acid

- 4-Chloro-3-methoxyphenylboronic Acid (contains varying amounts of Anhydride)

- 4-chloro-3-methoxyphenylboronic acid

- [4-chloro-3-(methyloxy)phenyl]boronic acid

- 4-Chlor-3-methoxy-benzol-boronsaeure

- 4-chloro-3-methoxybenzeneboronic acid

- 4-Chloro-3-methoxybenzeneboronic Acid (contains varying amounts of Anhydride)

- (4-Chloro-3-Methoxyphenyl)Boronicacid

- B-(4-Chloro-3-methoxyphenyl)boronic acid (ACI)

- Benzeneboronic acid, 4-chloro-3-methoxy- (7CI)

- Boronic acid, (4-chloro-3-methoxyphenyl)- (9CI)

- DTXSID70629646

- 4-chloro-3-methoxyphenylboronic acid, AldrichCPR

- MFCD01318965

- 4-chloro-5-methoxyphenylboronic acid

- AB01331104-02

- CS-W002768

- SB39695

- NCGC00336368-01

- 4-chloro-3-methoxy phenylboronic acid

- SY030547

- DB-016060

- AKOS004113772

- C3253

- 89694-47-3

- Boronic acid, (4-chloro-3-methoxyphenyl)-

- SCHEMBL1018126

- 4-Choro-3-methoxyphenylboronic acid

- Z360059556

- J-501383

- 4-chloro-3-methoxyphenyl boronic acid

- DZNNRXURZJLARZ-UHFFFAOYSA-N

- 4N-900

- EN300-38917

-

- MDL: MFCD01318965

- インチ: 1S/C7H8BClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3

- InChIKey: DZNNRXURZJLARZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(OC)=CC(B(O)O)=CC=1

計算された属性

- せいみつぶんしりょう: 186.02600

- どういたいしつりょう: 186.026

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7A^2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.325

- ゆうかいてん: 151°C(lit.)

- ふってん: 341.7±52.0 °C at 760 mmHg

- フラッシュポイント: 160.4±30.7 °C

- 屈折率: 1.545

- PSA: 49.69000

- LogP: 0.02840

(4-Chloro-3-methoxyphenyl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Inert atmosphere,2-8°C

(4-Chloro-3-methoxyphenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-Chloro-3-methoxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052044-1g |

(4-Chloro-3-methoxyphenyl)boronic acid |

89694-47-3 | 98% | 1g |

¥44.00 | 2024-04-26 | |

| TRC | C427903-1000mg |

4-Chloro-3-methoxyphenylboronic acid |

89694-47-3 | 1g |

$98.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052044-10g |

(4-Chloro-3-methoxyphenyl)boronic acid |

89694-47-3 | 98% | 10g |

¥373.00 | 2024-04-26 | |

| Apollo Scientific | OR46099-5g |

4-Chloro-3-methoxybenzeneboronic acid |

89694-47-3 | 98% | 5g |

£38.00 | 2025-02-20 | |

| Apollo Scientific | OR46099-25g |

4-Chloro-3-methoxybenzeneboronic acid |

89694-47-3 | 98% | 25g |

£175.00 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C42150-10g |

(4-Chloro-3-methoxyphenyl)boronic acid |

89694-47-3 | 98% | 10g |

¥358.0 | 2023-09-08 | |

| eNovation Chemicals LLC | Y1046313-25g |

(4-CHLORO-3-METHOXYPHENYL)BORONICACID |

89694-47-3 | 98% | 25g |

$170 | 2023-09-01 | |

| Key Organics Ltd | 4N-900-100MG |

(4-chloro-3-methoxyphenyl)boronic acid |

89694-47-3 | >95% | 100mg |

£75.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D694572-10g |

4-Chloro-3-methoxyphenylboronic Acid |

89694-47-3 | 98% | 10g |

$135 | 2024-07-20 | |

| eNovation Chemicals LLC | D500692-5g |

(4-Chloro-3-Methoxyphenyl)boronic acid |

89694-47-3 | 97% | 5g |

$150 | 2024-05-24 |

(4-Chloro-3-methoxyphenyl)boronic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 17 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 17 h, rt

リファレンス

(4-Chloro-3-methoxyphenyl)boronic acid Raw materials

- 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(4-Chloro-3-methoxyphenyl)boronic acid Preparation Products

(4-Chloro-3-methoxyphenyl)boronic acid 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

89694-47-3 ((4-Chloro-3-methoxyphenyl)boronic acid) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89694-47-3)(4-Chloro-3-methoxyphenyl)boronic acid

清らかである:99%

はかる:10.0g

価格 ($):188.0